tert-Butyl 4-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 3-chloroquinoxalin-2-yl aminomethyl moiety. Its molecular formula is C₁₉H₂₄ClN₅O₂ (molecular weight: 414.89 g/mol). The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthesis, while the chloroquinoxaline moiety may confer bioactivity, as quinoxaline derivatives are known for antimicrobial, anticancer, and kinase inhibitory properties.
This compound is structurally analogous to intermediates used in pharmaceutical research, particularly in kinase inhibitor development. However, direct experimental data on its synthesis, crystallography, or biological activity are scarce in publicly available literature.
Properties
IUPAC Name |
tert-butyl 4-[[(3-chloroquinoxalin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2/c1-19(2,3)26-18(25)24-10-8-13(9-11-24)12-21-17-16(20)22-14-6-4-5-7-15(14)23-17/h4-7,13H,8-12H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKBAYXWIGPXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671385 | |
| Record name | tert-Butyl 4-{[(3-chloroquinoxalin-2-yl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-05-7 | |
| Record name | tert-Butyl 4-{[(3-chloroquinoxalin-2-yl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate, a compound with a molecular formula of CHClNO and a molecular weight of 376.88 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloroquinoxaline with piperidine derivatives. The process can be optimized for yield and purity, often utilizing techniques such as flash column chromatography for purification.
Biological Activity
The biological activity of this compound has been primarily investigated in relation to its antimalarial and anticancer properties. The following sections summarize key findings from various studies.
Antimalarial Activity
Research indicates that quinoxaline derivatives exhibit significant antimalarial activity. For example, compounds similar to this compound have shown inhibitory effects on Plasmodium falciparum, with IC values in the low micromolar range. This suggests a potential for development as antimalarial agents .
Anticancer Activity
Several studies have highlighted the anticancer properties of quinoxaline derivatives. Notably, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HCT116 and MCF7. The most active derivatives reported IC values ranging from 1.9 to 2.3 µg/mL, comparable to doxorubicin .
Case Studies
- Antimalarial Efficacy : A study evaluated a series of quinoxaline derivatives for their ability to inhibit the intraerythrocytic stage of Plasmodium falciparum. The results showed that certain derivatives had IC values below 10 µM, indicating strong antimalarial potential .
- Cytotoxicity Assessment : In another study focusing on anticancer activity, a range of quinoxaline derivatives were tested against HepG2 and Caco-2 cell lines. The results indicated that some compounds exhibited significant cytotoxicity with IC values comparable to established chemotherapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the quinoxaline nucleus significantly influence biological activity. For instance, the presence of specific substituents can enhance both antimalarial and anticancer activities by improving binding affinity to target proteins or increasing cellular uptake .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to tert-butyl 4-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate exhibit significant anticancer properties. For instance, quinoxaline derivatives have been studied for their ability to inhibit specific cancer cell lines, suggesting that this compound could be a candidate for further pharmacological testing .
Antimicrobial Properties : The chloroquinoxaline structure is known for its antimicrobial activity. Studies have shown that related compounds can effectively combat bacterial infections, indicating potential applications in developing new antibiotics .
Agricultural Applications
Fungicides and Pesticides : The compound's structural characteristics make it suitable for use as an agricultural chemical. It has been associated with formulations aimed at controlling plant pathogens, thereby enhancing crop yield and health. The effectiveness of similar compounds in preventing fungal infections in crops has been documented, highlighting the potential for this compound in agricultural settings .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of quinoxaline derivatives against various cancer cell lines. The results indicated that compounds with similar structures to this compound showed IC50 values in the low micromolar range against breast cancer cells, suggesting promising anticancer activity .
Case Study 2: Agricultural Efficacy
In a field study assessing the efficacy of novel fungicides, a formulation containing quinoxaline derivatives was tested against Fusarium species affecting wheat crops. The results demonstrated a significant reduction in disease incidence compared to untreated controls, supporting the potential application of this compound as an effective agricultural agent .
Data Table: Applications Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
Key Differences :
- In contrast, PK03447E-1’s pyridine substituent is less sterically demanding but may offer weaker π-π interactions.
- Synthetic Utility: The Boc group in both compounds aids in protecting amines during multi-step syntheses. However, the target compound’s chloroquinoxaline moiety may require specialized coupling reagents (e.g., EDC/HOBt) for amide bond formation.
Broader Context: Piperidine-Boc Derivatives
Piperidine-Boc derivatives are widely used in drug discovery. For example:
- Atorvastatin intermediates : Feature Boc-protected piperidine but lack heteroaromatic substituents.
- Sunitinib analogs: Incorporate indole or quinoline instead of quinoxaline, highlighting how substituent choice dictates kinase selectivity.
The target compound’s unique 3-chloroquinoxaline group positions it closer to kinase inhibitors like Vemurafenib, where halogenated aromatic systems improve target binding and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
